![molecular formula C18H15NO4 B433743 Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate CAS No. 353465-87-9](/img/structure/B433743.png)
Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate
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Overview
Description
“Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate” is a complex organic compound. It contains a benzofuran ring, which is a heterocyclic compound . Benzofuran and its derivatives are found in many natural products and have a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . The most common strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of “Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate” is complex. It includes a benzofuran ring, which is a heterocyclic compound . The benzofuran ring is a key structural feature of this compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran derivatives are complex and involve several steps . These reactions often involve the use of catalysts and specific reaction conditions .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, such as Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate, have shown promising results in anticancer research. Studies have demonstrated that some substituted benzofurans exhibit significant cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These compounds are being explored for their potential to serve as targeted therapy agents with minimal side effects.
Antimicrobial Agents
The benzofuran scaffold is increasingly recognized for its potential in developing new antimicrobial agents. Substituents on the benzofuran nucleus, such as halogens, nitro, and hydroxyl groups, have displayed potent antibacterial activity . This makes Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate a candidate for further exploration in the development of novel antibiotics.
Synthesis of Complex Natural Products
The benzofuran ring is a core structural unit in many biologically active natural medicines and synthetic chemical materials. The synthesis of complex natural products containing benzofuran rings is a significant area of research, with the aim to replicate and understand the biological activities of these natural compounds . Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate could be used as a precursor or intermediate in such synthetic processes.
Drug Lead Compounds
Benzofuran compounds are potential natural drug lead compounds due to their wide distribution in higher plants and diverse pharmacological activities. The exploration of benzofuran derivatives like Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate could lead to the discovery of new drugs and clinical drug candidates .
Hepatitis C Therapeutics
Recent discoveries have highlighted the anti-hepatitis C virus activity of novel macrocyclic benzofuran compounds. These findings suggest that benzofuran derivatives could be effective therapeutic drugs for hepatitis C disease, and Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate may play a role in the development of such treatments .
Green Chemistry Synthesis
The construction of benzofuran rings through green chemistry approaches, such as microwave-assisted synthesis and proton quantum tunneling, is an area of interest. These methods aim to reduce side reactions and increase yield, making the synthesis process more environmentally friendly. Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate could be synthesized using these green chemistry techniques, contributing to sustainable chemical practices .
Future Directions
Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological activities and potential applications as drugs . Future research will likely focus on the development of new synthetic methods for benzofuran derivatives and the exploration of their biological activities .
Mechanism of Action
Target of Action
Benzofuran derivatives, which this compound is a part of, have been found to exhibit various biological activities . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
It’s worth noting that benzofuran derivatives have shown potent antibacterial activity when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Result of Action
Some benzofuran derivatives have shown strong antiviral activity .
Action Environment
It’s worth noting that the activity of benzofuran derivatives can be influenced by the substitution pattern around the nucleus .
properties
IUPAC Name |
methyl 2-[(3-methyl-1-benzofuran-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11-12-7-4-6-10-15(12)23-16(11)17(20)19-14-9-5-3-8-13(14)18(21)22-2/h3-10H,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEULWPNHMXIJAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate |
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